molecular formula C23H20N4O6S B13369817 2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate

2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate

Cat. No.: B13369817
M. Wt: 480.5 g/mol
InChI Key: LMAFVIMATLOXOU-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate is a complex organic compound that features a benzofuran core, a triazolo-thiadiazole moiety, and a phenyl ethyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, while the triazolo-thiadiazole moiety can modulate these interactions through hydrogen bonding or hydrophobic interactions . The phenyl ethyl carbonate group may enhance the compound’s bioavailability and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate is unique due to its combination of a benzofuran core, a triazolo-thiadiazole moiety, and a phenyl ethyl carbonate group. This unique structure provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C23H20N4O6S

Molecular Weight

480.5 g/mol

IUPAC Name

[2,6-dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl] ethyl carbonate

InChI

InChI=1S/C23H20N4O6S/c1-5-31-23(28)33-19-16(29-3)10-13(11-17(19)30-4)21-26-27-20(24-25-22(27)34-21)18-12(2)14-8-6-7-9-15(14)32-18/h6-11H,5H2,1-4H3

InChI Key

LMAFVIMATLOXOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1OC)C2=NN3C(=NN=C3S2)C4=C(C5=CC=CC=C5O4)C)OC

Origin of Product

United States

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